molecular formula C17H11ClN4OS B4834295 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol

Cat. No.: B4834295
M. Wt: 354.8 g/mol
InChI Key: KELHMRIOAICVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is a heterocyclic compound that features a quinoline core substituted with a triazole ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring, known for its versatility in binding with various enzymes and receptors, enhances the compound’s potential for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-chloro-4-phenylquinoline-2-ol with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities compared to other triazole-containing compounds. Its combination of a quinoline core with a triazole ring and phenyl group makes it a versatile scaffold for drug development .

Properties

IUPAC Name

7-chloro-4-phenyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS/c18-11-6-7-12-13(8-11)21-16(23)15(24-17-19-9-20-22-17)14(12)10-4-2-1-3-5-10/h1-9H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELHMRIOAICVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol
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7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol
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7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol
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7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol
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7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol
Reactant of Route 6
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7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol

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